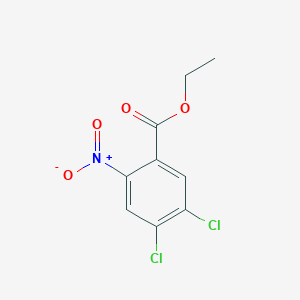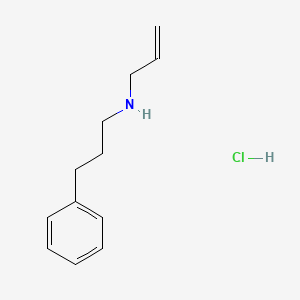![molecular formula C13H22ClNO2 B6344268 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride CAS No. 1240578-22-6](/img/structure/B6344268.png)
4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride is C13H22ClNO2. The molecular weight is 259.77 g/mol.Chemical Reactions Analysis
4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride is used as a reagent in pharmaceutical synthesis . The specific chemical reactions involving this compound are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Environmental Sorption and Degradation
- 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride shares structural similarities with phenoxy herbicides, which are known for their environmental persistence and interaction with soil components. Research indicates that the sorption of phenoxy herbicides like 2,4-D can be influenced by soil parameters such as pH, organic carbon content, and iron oxides, suggesting a potential environmental fate pathway for similar compounds (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment and Environmental Impact
- The pesticide production industry, which might include compounds like 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride, generates wastewater containing a range of toxic pollutants. Biological processes and granular activated carbon have been shown to remove up to 80-90% of such pollutants, highlighting the importance of effective wastewater treatment technologies (Goodwin, Carra, Campo, & Soares, 2018).
Flavor Chemistry in Foods
- Branched chain aldehydes, which can be structurally related to 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride, are significant for their role in flavor chemistry. The production and degradation of these compounds from amino acids are crucial for developing desired flavor profiles in various food products, indicating potential applications in food science and technology (Smit, Engels, & Smit, 2009).
Environmental Presence and Effects of Parabens
- Parabens, which include butyl groups similar to the butan-2-yl group in 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride, are used as preservatives and have been detected in various environmental matrices. Their ubiquity and persistence, along with potential health effects, underscore the need for monitoring and understanding the environmental impact of such compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthesis and Catalysis
- Research on metal cation-exchanged clay catalysts for organic synthesis, including reactions with butan-2-one, suggests potential industrial applications for 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride in facilitating specific chemical reactions. These catalysts could be used for producing flavor compounds and pharmaceuticals, demonstrating the compound's relevance in synthetic organic chemistry (Tateiwa & Uemura, 1997).
Wirkmechanismus
Target of Action
The primary target of 4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride, also known as XY-69tyrosine kinase 3 (FLT3) inhibitors . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in hematopoiesis (the formation of blood cellular components). Inhibitors of FLT3 are used in the treatment of acute myeloid leukemia.
Mode of Action
, it can be inferred that it may interact with the ATP-binding site of the FLT3 enzyme, thereby inhibiting its activity and preventing the proliferation of leukemia cells.
Biochemical Pathways
FLT3 signaling pathway , which is involved in cell survival, proliferation, and differentiation . By inhibiting FLT3, these compounds can disrupt these processes in leukemia cells, leading to their death.
Result of Action
, it can be inferred that it may lead to the death of leukemia cells by disrupting their survival and proliferation pathways.
Eigenschaften
IUPAC Name |
4-[(butan-2-ylamino)methyl]-2-ethoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-10(3)14-9-11-6-7-12(15)13(8-11)16-5-2;/h6-8,10,14-15H,4-5,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTCOAPUEROKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)O)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine hydrochloride](/img/structure/B6344215.png)
![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344223.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)
![(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B6344239.png)
![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6344241.png)
![(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride](/img/structure/B6344245.png)

![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344252.png)
![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride](/img/structure/B6344257.png)
![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride](/img/structure/B6344275.png)
![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B6344290.png)